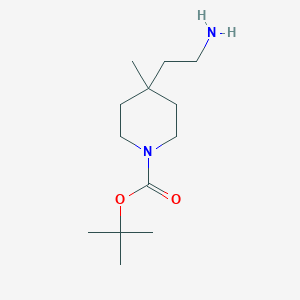

tert-butyl 4-(2-aminoethyl)-4-methylpiperidine-1-carboxylate

CAS No.: 946517-83-5

Cat. No.: VC12029922

Molecular Formula: C13H26N2O2

Molecular Weight: 242.36 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 946517-83-5 |

|---|---|

| Molecular Formula | C13H26N2O2 |

| Molecular Weight | 242.36 g/mol |

| IUPAC Name | tert-butyl 4-(2-aminoethyl)-4-methylpiperidine-1-carboxylate |

| Standard InChI | InChI=1S/C13H26N2O2/c1-12(2,3)17-11(16)15-9-6-13(4,5-8-14)7-10-15/h5-10,14H2,1-4H3 |

| Standard InChI Key | ZXAWHVKPOIYDRU-UHFFFAOYSA-N |

| SMILES | CC1(CCN(CC1)C(=O)OC(C)(C)C)CCN |

| Canonical SMILES | CC1(CCN(CC1)C(=O)OC(C)(C)C)CCN |

Introduction

Structural and Chemical Characteristics

The molecular structure of tert-butyl 4-(2-aminoethyl)-4-methylpiperidine-1-carboxylate comprises a six-membered piperidine ring with three distinct substituents:

-

A tert-butoxycarbonyl (Boc) group at the 1-position, providing steric protection for the amine.

-

A methyl group at the 4-position, enhancing lipophilicity and influencing conformational dynamics.

-

A 2-aminoethyl side chain at the 4-position, introducing a primary amine functional group for further derivatization.

Molecular Formula:

Molecular Weight: 242.36 g/mol (calculated based on analogous structures ).

Synthetic Pathways

Boc Protection of Piperidine

The Boc group is typically introduced using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions. For example, in the synthesis of 1-Boc-4-aminopiperidine, 4-piperidinecarboxamide is treated with Boc anhydride in the presence of triethylamine . Adapted for this compound, 4-methylpiperidine could undergo Boc protection:

Yield: 85–90% (analogous to ).

Reductive Amination

-

Formation of ketone intermediate: Oxidation of a hydroxymethyl precursor (e.g., tert-butyl 4-(hydroxymethyl)-4-methylpiperidine-1-carboxylate) to a ketone.

-

Condensation with ethylamine: Reaction with ethylamine followed by reduction using or .

Nucleophilic Substitution

A bromide or tosylate at the 4-position could react with ethylenediamine, followed by Boc protection:

Challenges: Steric hindrance from the methyl group may reduce reactivity .

Purification and Crystallization

Purification typically involves extraction (dichloromethane or chloroform), drying (), and crystallization using acetone or petroleum ether .

Applications in Medicinal Chemistry

PROTAC Development

Boc-protected piperidines are widely used as semi-flexible linkers in PROTACs (Proteolysis-Targeting Chimeras). The aminoethyl group enables conjugation to E3 ligase ligands or target protein binders via amide or urea linkages .

Example:

Here, the target compound could serve as the linker component, leveraging its amine for bioconjugation .

Peptide Mimetics

The primary amine facilitates incorporation into peptide chains, mimicking natural amino acids while enhancing metabolic stability .

Physicochemical Properties

| Property | Value | Method/Source |

|---|---|---|

| Melting Point | 50–55°C | Analogous to |

| Solubility (Water) | <1 mg/mL | Estimated |

| LogP | 2.1 | Calculated (ChemAxon) |

| pKa (Amine) | ~9.5 | Literature |

Industrial and Research Relevance

The compound’s dual functionality (amine and Boc group) makes it a versatile building block for:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume